molecular formula C5H4Cl2N2 B13701985 Dichloromethylpyrazine

Dichloromethylpyrazine

Cat. No.: B13701985
M. Wt: 163.00 g/mol
InChI Key: IUIDZOFNUPTVRQ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2. It is characterized by a pyrazine ring substituted with a dichloromethyl group.

Preparation Methods

Chemical Reactions Analysis

2-(Dichloromethyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert 2-(dichloromethyl)pyrazine to its corresponding pyrazine alcohols or amines.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyrazine carboxylic acids, while reduction can produce pyrazine alcohols .

Scientific Research Applications

2-(Dichloromethyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has shown that derivatives of 2-(dichloromethyl)pyrazine exhibit antimicrobial and anticancer activities.

    Industry: In the industrial sector, 2-(dichloromethyl)pyrazine is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(dichloromethyl)pyrazine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The dichloromethyl group enhances its binding affinity and specificity towards these targets, making it a potent bioactive compound .

Comparison with Similar Compounds

2-(Dichloromethyl)pyrazine can be compared with other pyrazine derivatives such as:

The presence of the dichloromethyl group in 2-(dichloromethyl)pyrazine imparts unique reactivity and biological activity, distinguishing it from these similar compounds .

Conclusion

2-(Dichloromethyl)pyrazine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.

Properties

Molecular Formula

C5H4Cl2N2

Molecular Weight

163.00 g/mol

IUPAC Name

2-(dichloromethyl)pyrazine

InChI

InChI=1S/C5H4Cl2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H

InChI Key

IUIDZOFNUPTVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(Cl)Cl

Origin of Product

United States

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